Cas no 882000-10-4 (1(2H)-Phthalazinone, 4-[4-(hexahydro-1H-azepin-1-yl)-3-nitrophenyl]-)

1(2H)-Phthalazinone, 4-[4-(hexahydro-1H-azepin-1-yl)-3-nitrophenyl]-, is a heterocyclic compound featuring a phthalazinone core substituted with a nitrophenyl group and a hexahydroazepine moiety. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications. The presence of the nitro group enhances electrophilic properties, facilitating further functionalization, while the azepine ring contributes to conformational flexibility, which may improve binding affinity in target interactions. The compound’s well-defined molecular architecture makes it a valuable intermediate for synthesizing more complex derivatives. Its stability under standard conditions ensures consistent performance in research and industrial processes. Suitable for use in medicinal chemistry and material science, it offers a balance of reactivity and structural versatility.
1(2H)-Phthalazinone, 4-[4-(hexahydro-1H-azepin-1-yl)-3-nitrophenyl]- structure
882000-10-4 structure
Product name:1(2H)-Phthalazinone, 4-[4-(hexahydro-1H-azepin-1-yl)-3-nitrophenyl]-
CAS No:882000-10-4
MF:C20H20N4O3
MW:364.397804260254
CID:4286457
PubChem ID:11631966

1(2H)-Phthalazinone, 4-[4-(hexahydro-1H-azepin-1-yl)-3-nitrophenyl]- Chemical and Physical Properties

Names and Identifiers

    • 1(2H)-Phthalazinone, 4-[4-(hexahydro-1H-azepin-1-yl)-3-nitrophenyl]-
    • 4-(4-Azepan-1-yl-3-nitrophenyl)-2H-phthalazin-1-one
    • AKOS025394005
    • CHEMBL4447654
    • 882000-10-4
    • SCHEMBL3321650
    • 4-[4-(azepan-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one
    • 4-[4-(azepan-1-yl)-3-nitro-phenyl]-2H-phthalazin-1-one
    • 6Y-0815
    • 4-[4-(azepan-1-yl)-3-nitrophenyl]-2H-phthalazin-1-one
    • Inchi: InChI=1S/C20H20N4O3/c25-20-16-8-4-3-7-15(16)19(21-22-20)14-9-10-17(18(13-14)24(26)27)23-11-5-1-2-6-12-23/h3-4,7-10,13H,1-2,5-6,11-12H2,(H,22,25)
    • InChI Key: WULZNJAIOUHOGN-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 364.15354051Da
  • Monoisotopic Mass: 364.15354051Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 2
  • Complexity: 595
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 90.5Ų

1(2H)-Phthalazinone, 4-[4-(hexahydro-1H-azepin-1-yl)-3-nitrophenyl]- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Ambeed
A928394-1g
4-[4-(Azepan-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one
882000-10-4 97%
1g
$118.0 2024-04-16
A2B Chem LLC
AI80336-1g
4-[4-(azepan-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one
882000-10-4 >97%
1g
$396.00 2023-12-29
A2B Chem LLC
AI80336-500mg
4-[4-(azepan-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one
882000-10-4 >97%
500mg
$305.00 2023-12-29
A2B Chem LLC
AI80336-10g
4-[4-(azepan-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one
882000-10-4 >97%
10g
$2147.00 2023-12-29
A2B Chem LLC
AI80336-1mg
4-[4-(azepan-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one
882000-10-4 >97%
1mg
$202.00 2023-12-29
A2B Chem LLC
AI80336-10mg
4-[4-(azepan-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one
882000-10-4 >97%
10mg
$241.00 2023-12-29
A2B Chem LLC
AI80336-25g
4-[4-(azepan-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one
882000-10-4 >97%
25g
$4648.00 2023-12-29
Ambeed
A928394-5g
4-[4-(Azepan-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one
882000-10-4 97%
5g
$534.0 2024-04-16
A2B Chem LLC
AI80336-5g
4-[4-(azepan-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one
882000-10-4 >97%
5g
$1272.00 2023-12-29
A2B Chem LLC
AI80336-5mg
4-[4-(azepan-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one
882000-10-4 >97%
5mg
$215.00 2023-12-29

Additional information on 1(2H)-Phthalazinone, 4-[4-(hexahydro-1H-azepin-1-yl)-3-nitrophenyl]-

Comprehensive Overview of 1(2H)-Phthalazinone, 4-[4-(hexahydro-1H-azepin-1-yl)-3-nitrophenyl]- (CAS No. 882000-10-4)

The compound 1(2H)-Phthalazinone, 4-[4-(hexahydro-1H-azepin-1-yl)-3-nitrophenyl]- (CAS No. 882000-10-4) is a specialized organic molecule that has garnered significant interest in pharmaceutical and chemical research. Its unique structure, featuring a phthalazinone core coupled with a hexahydro-1H-azepine moiety and a nitrophenyl group, makes it a valuable intermediate in the synthesis of bioactive compounds. Researchers are particularly intrigued by its potential applications in drug discovery, especially in targeting enzymes and receptors involved in inflammatory and metabolic disorders.

In recent years, the demand for novel heterocyclic compounds like 1(2H)-Phthalazinone derivatives has surged, driven by their versatility in medicinal chemistry. The presence of the azepine ring in this compound enhances its binding affinity to biological targets, while the nitrophenyl group contributes to its electron-withdrawing properties, which are crucial for modulating reactivity. This combination of features positions CAS No. 882000-10-4 as a promising candidate for further exploration in therapeutic development.

One of the most frequently searched questions in the scientific community revolves around the synthetic routes for 1(2H)-Phthalazinone derivatives. The synthesis of CAS No. 882000-10-4 typically involves multi-step reactions, including condensation and cyclization processes, which are optimized for yield and purity. Advanced techniques such as microwave-assisted synthesis and green chemistry approaches are increasingly being employed to improve efficiency and reduce environmental impact. These innovations align with the growing emphasis on sustainable practices in chemical manufacturing.

The pharmacological potential of 4-[4-(hexahydro-1H-azepin-1-yl)-3-nitrophenyl]-1(2H)-Phthalazinone is another hot topic among researchers. Preliminary studies suggest that this compound may exhibit inhibitory effects on specific kinases and proteases, making it a potential lead for treating conditions like cancer and autoimmune diseases. Its mechanism of action, however, requires further elucidation through in vitro and in vivo studies. The integration of computational modeling and high-throughput screening has accelerated the identification of its biological targets, reflecting the intersection of AI-driven drug discovery and traditional experimental methods.

From an industrial perspective, the scalability of producing CAS No. 882000-10-4 is a critical consideration. Manufacturers are investing in process optimization to ensure consistent quality and cost-effectiveness. Regulatory compliance, particularly in regions with stringent chemical safety standards, also plays a pivotal role in its commercial viability. The compound's stability under various storage conditions and its compatibility with other reagents are additional factors being evaluated to facilitate its broader adoption.

In conclusion, 1(2H)-Phthalazinone, 4-[4-(hexahydro-1H-azepin-1-yl)-3-nitrophenyl]- represents a fascinating area of research with multifaceted applications. Its structural complexity and functional diversity underscore its importance in both academic and industrial settings. As scientific inquiries into its properties and uses continue to expand, this compound is poised to contribute significantly to advancements in pharmaceutical and chemical sciences.

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Amadis Chemical Company Limited
(CAS:882000-10-4)1(2H)-Phthalazinone, 4-[4-(hexahydro-1H-azepin-1-yl)-3-nitrophenyl]-
A1059841
Purity:99%
Quantity:5g
Price ($):481.0